trans-3,4-Dihydroxy-3,4-dihydrochrysene
Overview
Description
trans-3,4-Dihydroxy-3,4-dihydrochrysene: is a significant metabolite of chrysene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two hydroxyl groups and a dihydro structure, making it a dihydrodiol derivative of chrysene. It is often studied for its role in the metabolic pathways of polycyclic aromatic hydrocarbons and its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3,4-dihydroxy-3,4-dihydrochrysene can be achieved through bacterial dioxygenase-catalyzed dihydroxylation of chrysene. This method involves the use of resting cells of a mutant strain of the soil bacterium Sphingomonas yanoikuyae, which produces the compound with high enantiopurity . Another synthetic route involves the chemical resolution of cis-dihydrodiols of chrysene, followed by hydrolysis to obtain the trans-dihydrodiol .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions are less common for this compound due to the stability of the dihydrodiol structure.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Typically involves the use of strong oxidizing agents or enzymatic oxidation.
Substitution: Can be achieved using reagents like acyl chlorides or sulfonyl chlorides under mild conditions.
Major Products:
Oxidation: cis,cis-3,4,9,10-chrysene tetraol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
- Potential applications in understanding the mechanisms of carcinogenesis due to its mutagenic properties .
Industry:
Mechanism of Action
The mechanism of action of trans-3,4-dihydroxy-3,4-dihydrochrysene involves its metabolism by liver enzymes to form reactive intermediates, such as diol-epoxides. These intermediates can interact with DNA, leading to mutagenic effects . The compound’s genotoxicity is significantly enhanced in the presence of inhibitors of microsomal epoxide hydrolase, indicating the involvement of epoxide intermediates in its biological activity .
Comparison with Similar Compounds
- cis-3,4-Dihydroxy-3,4-dihydrochrysene
- cis-1,2-Dihydroxy-1,2,3,4-tetrahydrochrysene
- cis,cis-3,4,9,10-chrysene tetraol
Uniqueness: trans-3,4-Dihydroxy-3,4-dihydrochrysene is unique due to its trans configuration, which affects its reactivity and biological activity compared to its cis counterparts. The trans configuration also influences its interaction with enzymes and its subsequent metabolic pathways .
Properties
IUPAC Name |
(3R,4R)-3,4-dihydrochrysene-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O2/c19-16-10-7-12-6-8-14-13-4-2-1-3-11(13)5-9-15(14)17(12)18(16)20/h1-10,16,18-20H/t16-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKPMCWSKPASGO-AEFFLSMTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C(C(C=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3[C@H]([C@@H](C=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501031722 | |
Record name | trans-3,4-Dihydrochrysene-3,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501031722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64920-32-7, 77123-19-4 | |
Record name | Chrysene-3,4-diol, 3,4-dihydro-, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064920327 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Chrysenediol, 3,4-dihydro-, (3R-trans)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077123194 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-3,4-Dihydrochrysene-3,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501031722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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